molecular formula C20H27NO3 B10800355 AFQ-056 racemate

AFQ-056 racemate

Cat. No.: B10800355
M. Wt: 329.4 g/mol
InChI Key: YWMIKZVWGKYQIW-KXPMFKKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFQ-056 racemate involves the chemical derivatization of a lead compound discovered through high-throughput screening (HTS). The process includes several steps, such as the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

AFQ-056 racemate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

methane;methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate

InChI

InChI=1S/C19H23NO3.CH4/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2;/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3;1H4/t16-,17-,19-;/m1./s1

InChI Key

YWMIKZVWGKYQIW-KXPMFKKKSA-N

Isomeric SMILES

C.CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O

Canonical SMILES

C.CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.